p-Undecyloxyaniline

Description

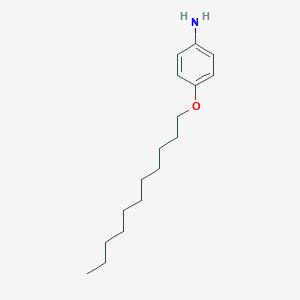

Structure

3D Structure

Properties

IUPAC Name |

4-undecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h11-14H,2-10,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQYKCAKNCDJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559108 | |

| Record name | 4-(Undecyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57736-32-0 | |

| Record name | 4-(Undecyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of P Undecyloxyaniline

Design and Synthesis of p-Undecyloxyaniline Derivatives and Analogues

The synthesis of derivatives from this compound primarily involves chemical modifications at the amino group of the aniline (B41778) ring. These transformations allow for the introduction of various functionalities, leading to the formation of Schiff bases, azo dyes, and polyamides, each with tailored properties.

Functionalization Strategies for Tailored Properties

The functionalization of this compound is strategically employed to manipulate the molecular architecture and thereby the macroscopic properties of the resulting compounds. The long undecyloxy chain is a key determinant of the liquid crystalline properties in many of its derivatives.

A prominent functionalization strategy is the formation of Schiff bases , or azomethines, through the condensation reaction of this compound with various aromatic aldehydes. This reaction creates an imine linkage (-CH=N-) that extends the molecular conjugation and enhances the rod-like shape of the molecule, a crucial factor for the formation of liquid crystal phases. The choice of aldehyde allows for the introduction of different terminal groups, which in turn influences the mesomorphic behavior, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. For instance, the reaction with substituted benzaldehydes can introduce polar or non-polar moieties that fine-tune the intermolecular interactions.

Another significant functionalization route is the synthesis of azo dyes . This involves the diazotization of the primary amino group of this compound, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative. nih.govresearchgate.net The resulting azo linkage (-N=N-) is a potent chromophore, imparting vibrant color to the molecule. nih.gov The extended π-system created by the azo bridge and the aromatic rings is central to the dye's color and electronic properties. The specific color and dyeing properties can be modulated by the choice of the coupling component. nih.govresearchgate.net

Furthermore, this compound can be incorporated into polyamide chains. This is typically achieved through a polycondensation reaction with a dicarboxylic acid or its more reactive derivative, such as a diacid chloride. nih.gov The resulting polyamide will have the this compound moiety as a repeating unit, with the undecyloxy group acting as a pendant side chain. These side chains can influence the polymer's solubility, thermal properties, and potential for self-assembly into ordered structures.

| Derivative Class | Functionalization Reaction | Key Reagents | Resulting Linkage | Tailored Properties |

| Schiff Bases | Condensation | Aromatic Aldehydes | Imine (-CH=N-) | Liquid Crystallinity, Thermal Stability |

| Azo Dyes | Diazotization & Coupling | Nitrous Acid, Coupling Component | Azo (-N=N-) | Color, Photophysical Properties |

| Polyamides | Polycondensation | Diacid Chlorides | Amide (-CO-NH-) | Solubility, Thermal Behavior, Mechanical Strength |

Precursor Chemistry and Downstream Chemical Transformations

The primary precursor for this compound is p-aminophenol . The synthesis of this compound from p-aminophenol is typically accomplished via a Williamson ether synthesis . youtube.comfrancis-press.comyoutube.com This reaction involves the deprotonation of the phenolic hydroxyl group of p-aminophenol with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with an undecyl halide, most commonly 1-bromoundecane , to form the ether linkage. The reaction conditions, including the choice of solvent and temperature, are crucial for optimizing the yield and minimizing side reactions, such as N-alkylation.

To prevent undesired reactions at the amino group during the etherification, a common strategy is to first protect the amine functionality. This can be achieved by acetylation of the amino group of p-aminophenol with acetic anhydride to form acetaminophen (p-hydroxyacetanilide). uwaterloo.caresearchgate.net The hydroxyl group of acetaminophen can then be alkylated with 1-bromoundecane under Williamson ether synthesis conditions. The final step involves the deprotection of the acetylated amino group, typically by acid or base hydrolysis, to yield the desired this compound.

| Precursor | Reagent | Reaction Type | Intermediate/Product |

| p-Aminophenol | Acetic Anhydride | Acetylation | Acetaminophen |

| Acetaminophen | 1-Bromoundecane, Base | Williamson Ether Synthesis | N-acetyl-p-undecyloxyaniline |

| N-acetyl-p-undecyloxyaniline | Acid or Base | Hydrolysis | This compound |

Downstream chemical transformations of this compound derivatives open avenues for further molecular engineering. For example, the imine bond in Schiff bases can be selectively reduced to a secondary amine, altering the electronic and conformational properties of the molecule. The azo group in the corresponding dyes can also be reduced. Furthermore, the terminal end of the undecyloxy chain, although generally less reactive, could potentially be functionalized to introduce other chemical groups, allowing for the creation of more complex and multifunctional materials.

The synthesis of these derivatives relies on fundamental organic reactions, and the careful selection of reagents and reaction conditions allows for the precise control of the final molecular structure and its associated properties.

Molecular Structure Property Relationships in P Undecyloxyaniline Systems

Theoretical and Computational Investigations of p-Undecyloxyaniline

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. wikipedia.org For this compound, theoretical studies are crucial for designing and interpreting experimental results, offering insights into its electronic nature, conformational flexibility, and intermolecular interactions.

Quantum Chemical Calculations for Electronic Structure and Molecular Descriptors

The electronic structure dictates properties such as reactivity, spectroscopic behavior, and the nature of intermolecular forces. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and its tendency to undergo electronic transitions. Relative to benzene (B151609), the aniline (B41778) moiety is electron-rich, which enhances the electron-donating ability of the ring. wikipedia.org

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and are essential for developing predictive models. researchgate.netchemintelligence.com They can be categorized based on their dimensionality (1D, 2D, 3D) and the information they encode. libretexts.org For this compound, relevant descriptors would include those related to its size, shape, and electronic properties.

Table 1: Selected Theoretical Molecular Descriptors for a Representative Alkoxy-Aniline Structure This table presents typical descriptor types and hypothetical, yet representative, values for a molecule like this compound, as specific calculated data is not publicly available. These values are derived from general principles of computational chemistry.

| Descriptor Type | Descriptor Name | Typical Value/Range | Significance |

|---|---|---|---|

| Electronic | HOMO Energy | -5.0 to -5.5 eV | Indicates electron-donating character (propensity for oxidation). |

| Electronic | LUMO Energy | -0.5 to -1.0 eV | Indicates electron-accepting character (propensity for reduction). |

| Electronic | Dipole Moment | 1.5 to 2.5 D | Quantifies molecular polarity, influencing solubility and dipole-dipole interactions. libretexts.org |

| Topological | Molecular Weight | 263.42 g/mol | A fundamental bulk property affecting van der Waals forces. arctomsci.com |

| Topological | Polar Surface Area (PSA) | ~35 Ų | Relates to hydrogen bonding capacity and intermolecular interactions. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and non-covalent interactions that are difficult to observe experimentally. ucl.ac.uk

Intermolecular interactions are the forces that exist between molecules and are responsible for the formation of condensed phases like liquids and solids, including liquid crystals. khanacademy.org MD simulations allow for the detailed study of these forces, which include:

Van der Waals Forces: Arising from temporary fluctuations in electron density, these are particularly significant for the long, nonpolar undecyloxy chains.

Dipole-Dipole Interactions: Resulting from the permanent dipole moment of the aniline headgroup. libretexts.org

Hydrogen Bonding: The -NH2 group of the aniline moiety can act as a hydrogen bond donor, interacting with acceptors on neighboring molecules. khanacademy.org

These simulations can generate an "energy landscape" that shows the probable conformations and the energy barriers between them, providing insight into the dynamic behavior of the system. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build mathematical models to predict the properties of chemicals based on their molecular structure. researchgate.netresearchgate.net The core idea is that the structure of a molecule, encoded by molecular descriptors, determines its physical and chemical properties. nih.gov A general QSPR model can be expressed as:

Property = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

This approach involves several key steps:

Data Set Collection: Gathering experimental data for a specific property (e.g., melting point, clearing point) for a series of structurally related compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a correlation between the descriptors and the property. mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not overfitted. rsc.org

For a system like this compound, a QSPR model could be developed to predict the liquid crystal transition temperatures for a series of p-alkoxyanilines with varying alkyl chain lengths. chemrxiv.org The model would likely use descriptors that capture changes in molecular size, shape, and lipophilicity to predict how these structural modifications affect the mesophase stability. plos.orgmdpi.com

Influence of Molecular Architecture on Material Performance

The specific arrangement of atoms and functional groups—the molecular architecture—is directly responsible for the macroscopic properties of a material. In this compound, the interplay between the flexible alkyl chain and the rigid aromatic core containing the aniline group dictates its performance, particularly in the context of liquid crystals and self-assembled systems.

Impact of Alkyl Chain Length on Mesomorphic and Self-Assembly Behavior

The length of the flexible alkyl or alkoxy chain is a critical design parameter in thermotropic liquid crystals. mdpi.com In the homologous series of p-alkoxyanilines, varying the number of carbon atoms in the chain has a profound and predictable effect on their mesomorphic (liquid crystalline) behavior.

Longer alkyl chains generally promote the formation of more ordered smectic phases over nematic phases. researchgate.net This is because the increased van der Waals interactions between the chains favor layered arrangements (smectic) over the purely orientationally ordered (nematic) state. Furthermore, as the chain length increases, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) often follows a predictable, albeit not always linear, trend. For many homologous series, an odd-even effect is observed, where compounds with an even number of atoms in the chain have higher clearing points than those with an odd number, due to differences in molecular shape and packing efficiency.

The self-assembly of these molecules into well-defined nanostructures is also governed by chain length. mdpi.com The balance between the attractive forces of the rigid cores and the space-filling requirements of the flexible chains determines the final morphology. nih.gov

Table 2: Influence of Alkoxy Chain Length on Liquid Crystal Phase Behavior for a Homologous Series of p-Alkoxyanilines This table presents representative data illustrating the typical trend observed for liquid crystalline compounds as the alkyl chain length is varied. The specific transition temperatures are illustrative.

| Compound (n = number of carbons in alkoxy chain) | Transition Temperatures (°C) | Observed Mesophases |

|---|---|---|

| p-Hexyloxyaniline (n=6) | Cr → 55 → N → 85 → I | Nematic (N) |

| p-Octyloxyaniline (n=8) | Cr → 68 → SmA → 80 → N → 95 → I | Smectic A (SmA), Nematic (N) |

| This compound (n=11) | Cr → 80 → SmA → 105 → I | Smectic A (SmA) |

| p-Hexadecyloxyaniline (n=16) | Cr → 95 → SmB → 110 → SmA → 120 → I | Smectic B (SmB), Smectic A (SmA) |

Cr = Crystal, N = Nematic, SmA = Smectic A, SmB = Smectic B, I = Isotropic Liquid. Data is representative.

Role of the Aniline Moiety in Orientational Order and Electronic Properties

The aniline moiety (-C6H4-NH2) is a crucial component of the this compound molecule. It forms part of the rigid mesogenic core that is essential for the formation of liquid crystalline phases. The geometry of the aniline group influences how the molecules align with one another. wikipedia.org

The amino group (-NH2) imparts a significant dipole moment to the molecule, leading to strong dipole-dipole interactions that promote parallel alignment, a prerequisite for nematic and smectic ordering. libretexts.org Furthermore, the hydrogen-bonding capability of the N-H bonds can lead to the formation of specific intermolecular associations, which can enhance the stability of the mesophases. khanacademy.org

From an electronic perspective, the aniline group is electron-rich and can participate in charge-transfer interactions. wikipedia.org This property is important for applications in organic electronics. The ability of the aniline moiety to be oxidized or to interact with electron-accepting species can be tuned by substitution on the aromatic ring or the nitrogen atom. In the context of this compound, the oxygen atom of the alkoxy group also contributes lone pairs of electrons, further enhancing the electron density of the aromatic system and influencing its electronic properties. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques for P Undecyloxyaniline

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within the p-Undecyloxyaniline molecule. edinst.comksu.edu.sa These complementary methods probe the vibrational modes of molecular bonds. edinst.comksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational energy levels. edinst.com A key requirement for a vibration to be IR active is a change in the molecule's dipole moment during the vibration. edinst.comapacwomen.ac.in For this compound, characteristic IR absorption bands would confirm the presence of specific functional groups. For instance, the N-H stretching vibrations of the primary amine group (-NH2) typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the C-O-C ether linkage would show characteristic stretches, often in the 1000-1300 cm⁻¹ region. The long undecyl chain would contribute to strong C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa For a vibrational mode to be Raman active, there must be a change in the polarizability of the molecule. edinst.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. ksu.edu.sa In this compound, Raman spectroscopy would be effective in characterizing the homo-nuclear bonds of the benzene (B151609) ring and the C-C backbone of the undecyl group.

| Technique | Principle | Key Information for this compound |

| Infrared (IR) Spectroscopy | Absorption of IR radiation causing changes in molecular dipole moment. edinst.com | Presence of -NH2, C-O-C, aromatic C-H, and aliphatic C-H functional groups. |

| Raman Spectroscopy | Inelastic scattering of light due to changes in molecular polarizability. edinst.com | Characterization of the benzene ring and the carbon-carbon backbone of the undecyl chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. slideshare.netresearchgate.net It provides information on the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C. qau.edu.pkmdpi.com

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the protons of the -NH2 group, the -OCH2- protons of the ether linkage, and the various methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the long undecyl chain. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals allow for the precise assignment of each proton in the structure.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the benzene ring, the carbon attached to the oxygen of the ether, the carbons of the undecyl chain, and the carbon attached to the amine group. This technique is crucial for confirming the carbon framework of the molecule.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

| NMR Technique | Information Obtained | Expected Signals for this compound |

| ¹H NMR | Number, environment, and connectivity of protons. slideshare.net | Aromatic protons, amine protons, ether-linked methylene protons, and aliphatic protons of the undecyl chain. |

| ¹³C NMR | Number and type of carbon atoms. murdoch.edu.au | Aromatic carbons, ether carbon, aliphatic carbons of the undecyl chain. |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Behavior

Electronic spectroscopy, including UV-Visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic structure and optical properties of this compound by probing the electronic transitions within the molecule. labmate-online.comunizar-csic.es

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. labmate-online.com The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aniline (B41778) chromophore. The presence of the undecyloxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline, due to the extension of conjugation through the oxygen atom's lone pairs.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. drawellanalytical.com While aniline itself has low fluorescence, the substitution pattern in this compound could influence its emissive properties. mdpi.com Fluorescence spectroscopy is generally more sensitive than UV-Vis spectroscopy and can provide additional information about the excited state of the molecule. drawellanalytical.combiocompare.com The fluorescence spectrum, including the excitation and emission wavelengths and the quantum yield, can be used to characterize the luminescent behavior of the compound.

| Technique | Principle | Information for this compound |

| UV-Vis Spectroscopy | Measures absorption of UV-Vis light due to electronic transitions. labmate-online.com | Identifies chromophoric groups and the effect of substituents on electronic structure. |

| Fluorescence Spectroscopy | Measures emission of light from an excited electronic state. drawellanalytical.com | Characterizes the luminescent properties, including emission wavelength and intensity. |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Ordering

X-ray diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for investigating the arrangement of molecules in the solid state, providing information on crystallinity and long-range order. researchgate.netresearchgate.net

X-ray Diffraction (XRD): XRD is a primary tool for determining the crystalline structure of materials. ucmerced.edu When X-rays are directed at a crystalline sample, they are diffracted in a pattern that is unique to the crystal lattice. For this compound, XRD can be used to determine if the compound is crystalline or amorphous. If crystalline, the diffraction pattern can provide information about the unit cell dimensions and the packing of the molecules in the crystal. This is particularly relevant for understanding the formation of liquid crystalline phases, which are common for molecules with long alkyl chains like this compound.

Small-Angle X-ray Scattering (SAXS): SAXS is used to study structures on a larger length scale than conventional XRD, typically in the range of 1 to 100 nanometers. nih.gov This technique is particularly useful for characterizing the supramolecular ordering in liquid crystals and other partially ordered systems. nih.gov For this compound, SAXS can reveal information about the layer spacing in smectic liquid crystal phases or the size and shape of molecular aggregates.

| Technique | Principle | Information for this compound |

| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. ucmerced.edu | Determines crystallinity, unit cell parameters, and molecular packing. |

| Small-Angle X-ray Scattering (SAXS) | Scattering of X-rays at small angles by large-scale structures. nih.gov | Characterizes supramolecular assemblies, such as layer spacing in liquid crystals. |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound. wikipedia.org It is a crucial tool for confirming the identity of this compound and assessing its purity. pacificbiolabs.comnih.gov

By ionizing the this compound molecule, the mass spectrometer can determine its molecular weight with high accuracy. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner. This technique is highly sensitive and can detect impurities at very low levels, making it essential for quality control. eag.comgasgeneratorsolutions.com

| Technique | Principle | Information for this compound |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. wikipedia.org | Confirms molecular weight, provides structural information through fragmentation, and assesses purity. |

Advanced Microscopy Techniques (e.g., SEM, TEM, AFM) for Morphological Characterization

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the morphology and surface features of materials at the micro- and nanoscale. researchgate.netscielo.org.mx

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography. eag.comnih.gov For this compound, SEM can be used to study the morphology of its crystalline or aggregated forms, providing information on particle size and shape.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin sample. eag.com It offers higher resolution than SEM and can reveal internal structures. afmworkshop.com TEM could be used to observe the detailed morphology of self-assembled structures of this compound, such as nanofibers or other nanostructures.

Atomic Force Microscopy (AFM): AFM uses a sharp tip to scan the surface of a sample, providing a three-dimensional topographical map with very high resolution. nih.gov This technique can be used to image the surface of this compound films or crystals at the molecular level, revealing details about molecular packing and surface ordering.

These microscopy techniques are invaluable for understanding how the molecular structure of this compound translates into its macroscopic and mesoscopic properties. researchgate.net

| Technique | Principle | Information for this compound |

| Scanning Electron Microscopy (SEM) | Imaging the surface with a focused electron beam. eag.com | Morphology, particle size, and shape of solid samples. |

| Transmission Electron Microscopy (TEM) | Transmitting electrons through a thin sample to image internal structure. eag.com | High-resolution morphology of self-assembled nanostructures. |

| Atomic Force Microscopy (AFM) | Scanning the surface with a sharp tip to create a topographical map. nih.gov | High-resolution surface imaging, molecular packing, and ordering. |

Supramolecular Chemistry and Self Assembly of P Undecyloxyaniline Systems

Principles Governing Self-Assembly in p-Undecyloxyaniline Derivatives

The self-assembly of this compound derivatives into supramolecular structures is a process governed by a delicate balance of multiple non-covalent interactions. These interactions, though individually weak, collectively provide the thermodynamic driving force for the spontaneous organization of molecules into well-defined aggregates. The molecular design of this compound, featuring a polar aniline (B41778) headgroup and a nonpolar undecyloxy tail, provides the amphiphilicity that is often a key factor in self-assembly processes in various solvents.

The primary principles guiding the self-assembly of these systems include:

Directionality and Specificity: The geometry and electronic properties of the interacting functional groups dictate the direction and specificity of the bonds, leading to the formation of predictable supramolecular synthons.

Cooperativity: The formation of one non-covalent bond can influence the strength and likelihood of subsequent interactions, leading to a cooperative assembly process.

Thermodynamic vs. Kinetic Control: The final assembled structure can be either the most thermodynamically stable product or a kinetically trapped, metastable state. researchgate.net Understanding the energy landscape of the self-assembly process is crucial for controlling the outcome. researchgate.net

Formation of Hierarchically Ordered Supramolecular Structures

The self-assembly of this compound derivatives often proceeds in a hierarchical fashion, where initial small aggregates further organize into larger, more complex structures. This multi-step process allows for the creation of materials with order on multiple length scales, from the molecular to the macroscopic.

Non-Covalent Interactions Driving Assembly (e.g., Hydrogen Bonding, Pi-Pi Stacking, Van der Waals Forces)

The formation of supramolecular structures from this compound derivatives is primarily driven by a combination of non-covalent interactions. wikipedia.orgmdpi.com These weak forces, acting in concert, are responsible for the stability and structural integrity of the resulting assemblies. wikipedia.orgmdpi.com

Hydrogen Bonding: The aniline moiety of this compound possesses N-H groups that can act as hydrogen bond donors, while the oxygen atom of the undecyloxy group and the nitrogen atom itself can act as acceptors. These hydrogen bonds are highly directional and play a crucial role in defining the primary structure of the self-assembled aggregates, often leading to the formation of one-dimensional chains or tapes. The energy of these interactions typically falls in the range of 1-5 kcal/mol. wikipedia.org

Van der Waals Forces: The long undecyl chains of the molecules interact through van der Waals forces. These non-directional forces, although weak individually, become significant due to the large surface area of the alkyl chains. They play a critical role in the packing of the hydrophobic tails, often leading to the formation of lamellar or columnar structures.

The interplay of these interactions is critical. For instance, hydrogen bonding might dictate the formation of a primary linear chain, which then further assembles into sheets or bundles driven by π-π stacking and van der Waals forces.

Co-Assembly with Other Molecular Components

The versatility of this compound systems is further enhanced by their ability to co-assemble with other molecular components. This strategy allows for the creation of multicomponent supramolecular materials with tailored properties and functionalities. The introduction of a second component can influence the self-assembly process in several ways:

Template-Assisted Assembly: One component can act as a template, directing the assembly of the other. For example, a molecule with complementary hydrogen bonding sites can co-assemble with this compound to form a specific, pre-determined architecture.

Functional Integration: By co-assembling with functional molecules (e.g., chromophores, redox-active species), it is possible to impart new properties to the resulting supramolecular material.

Morphological Control: The addition of a co-assembling agent can alter the morphology of the final structure, leading to the formation of, for example, fibers instead of sheets, or vesicles instead of micelles. Recent studies on other systems have shown that co-assembly can be influenced by metal ions, leading to different nanostructures. nih.gov

External Stimuli Control of Self-Assembly (e.g., Temperature, Solvent Polarity, pH, Ionic Strength)

A key feature of supramolecular systems is their dynamic and responsive nature. The self-assembly of this compound derivatives can often be controlled by external stimuli, allowing for the reversible formation and dissociation of the supramolecular structures. nih.govnankai.edu.cn This responsiveness is a direct consequence of the relatively weak nature of the non-covalent interactions holding the assembly together.

| Stimulus | Effect on Self-Assembly | Underlying Mechanism |

| Temperature | Can induce assembly, disassembly, or phase transitions. | Affects the kinetic energy of the molecules and the strength of non-covalent interactions. Increased temperature often disrupts weaker bonds like hydrogen bonds and van der Waals forces. |

| Solvent Polarity | Significantly influences the morphology and stability of aggregates. | The solubility of the polar and nonpolar parts of the molecule changes with solvent polarity. In polar solvents, hydrophobic interactions between the undecyl chains are a major driving force. In nonpolar solvents, dipole-dipole interactions of the aniline headgroups become more dominant. |

| pH | Can trigger assembly or disassembly. | The aniline group can be protonated or deprotonated depending on the pH. Protonation introduces electrostatic repulsion, which can lead to the disassembly of structures held together by hydrogen bonding. |

| Ionic Strength | Can modulate electrostatic interactions. | The addition of salts can screen electrostatic charges, affecting the stability of charged assemblies. It can also influence the solubility of the components through the "salting-out" or "salting-in" effect. |

This ability to control the assembly process with external triggers is of significant interest for the development of "smart" materials and systems with switchable properties.

Kinetics and Thermodynamics of this compound Supramolecular Formation

The formation of supramolecular polymers from this compound is governed by both thermodynamic and kinetic principles. researchgate.net Understanding these aspects is crucial for controlling the structure and properties of the final material. researchgate.net

Enthalpy (ΔH): The formation of non-covalent interactions such as hydrogen bonds and π-π stacking is an exothermic process, contributing favorably to the enthalpy of assembly.

Entropy (ΔS): The association of individual molecules into an ordered assembly results in a decrease in translational and rotational entropy, which is unfavorable. However, the release of solvent molecules that were previously ordered around the hydrophobic alkyl chains (the hydrophobic effect) can lead to a net positive entropy change, favoring assembly.

Kinetics deals with the pathway and rate of the assembly process. nih.gov Supramolecular polymerization can proceed through different mechanisms, such as isodesmic or cooperative models. researchgate.net

Isodesmic Mechanism: In this model, the addition of a monomer to a growing chain has a constant association constant, regardless of the chain length.

Cooperative (or Nucleation-Elongation) Mechanism: This involves a distinct nucleation step, which is energetically less favorable, followed by a more favorable elongation step. This often leads to a higher degree of order in the final structures.

Liquid Crystalline Phases and Mesomorphism of P Undecyloxyaniline and Its Derivatives

Fundamentals of Liquid Crystallinity and Mesophase Formation

Liquid crystals represent a unique state of matter that is intermediate between the three-dimensionally ordered crystalline solid and the disordered isotropic liquid. environmentaljournals.org This state, also known as a mesophase, exhibits properties of both liquids, such as fluidity, and crystals, such as optical anisotropy. The transition to a liquid crystalline phase is characterized by the loss of positional order in at least one dimension, while retaining a degree of orientational order. nih.gov The specific arrangement of molecules in a mesophase is determined by factors such as molecular shape, polarity, and the presence of flexible terminal groups.

Thermotropic liquid crystals are substances that exhibit liquid crystalline phases as a function of temperature. hartleygroup.orgrsc.org As a solid thermotropic liquid crystal is heated, it melts into a mesophase rather than directly into an isotropic liquid. Further heating will eventually lead to a transition from the liquid crystalline phase to the isotropic liquid phase at a specific temperature known as the clearing point. The stability and type of the mesophase are highly dependent on the molecular structure. For calamitic molecules like p-undecyloxyaniline, the elongated shape and the presence of a polarizable aromatic core and a flexible alkyl chain are crucial for the formation of thermotropic mesophases. The balance between the rigid and flexible parts of the molecule dictates the temperature range over which the liquid crystalline phase is stable.

In contrast to thermotropic liquid crystals, lyotropic liquid crystals exhibit mesophases as a function of both temperature and the concentration of the mesogenic compound in a solvent. These systems are typically formed by amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. In a suitable solvent, these molecules self-assemble into aggregates, such as micelles or bilayers, which then arrange themselves into ordered structures that define the lyotropic mesophase. While this compound itself is primarily studied for its thermotropic behavior, its derivatives could potentially form lyotropic phases if appropriately functionalized to introduce amphiphilicity.

Classification and Characteristics of Exhibited Mesophases

The mesophases exhibited by calamitic liquid crystals like this compound and its derivatives are broadly classified into nematic and smectic phases, with further subdivisions based on the specific arrangement of the molecules.

The nematic (N) phase is the least ordered of the liquid crystal phases and is characterized by long-range orientational order of the molecular long axes, but no long-range positional order. mdpi.com The molecules are, on average, aligned in a common direction, referred to as the director, but their centers of mass are randomly distributed as in a liquid. This combination of properties results in a fluid that is anisotropic. The nematic phase is often characterized by a "thread-like" or schlieren texture when viewed under a polarizing optical microscope. nih.gov

If the constituent molecules of a nematic liquid crystal are chiral (lacking mirror symmetry), a chiral nematic or cholesteric (N*) phase can be formed. In this phase, the director twists in a helical fashion throughout the sample. The pitch of this helix is a characteristic property of the material and is often sensitive to temperature.

Smectic (Sm) phases possess a higher degree of order than nematic phases, exhibiting one-dimensional positional order in addition to orientational order. mdpi.com The molecules are arranged in layers, with the molecular long axes oriented, on average, in a specific direction relative to the layer normal.

Smectic A (SmA): In the Smectic A phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The molecules are randomly positioned within the layers, making each layer a two-dimensional liquid. aip.org

Smectic C (SmC): The Smectic C phase is similar to the Smectic A phase in that the molecules are arranged in layers. However, in the SmC phase, the molecular long axes are tilted at an angle to the layer normal. aip.org

Chiral Smectic C* (SmC): If the molecules in a Smectic C phase are chiral, a Chiral Smectic C phase can be formed. In this phase, the direction of the molecular tilt precesses in a helical fashion from one layer to the next. This helical structure gives rise to unique electro-optical properties.

The tendency of a homologous series of p-alkoxyaniline derivatives to form smectic phases generally increases with the length of the alkoxy chain. Longer chains lead to stronger intermolecular attractions and a greater tendency for the molecules to pack into layers. For example, in the series of N-(p-alkoxybenzylidene)-p-n-alkylanilines, smectic phases become more prevalent as the alkoxy chain length increases.

| Alkoxy Chain Length (n) | Crystal to Nematic/Smectic (°C) | Smectic B to Smectic A (°C) | Smectic C to Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |

|---|

| Alkoxy Chain Length (n) | Mesophases Exhibited | Nematic to Isotropic Transition (°C) | Smectic A to Nematic Transition (°C) | Smectic C to Smectic A Transition (°C) |

|---|

Note: The data in the tables above is based on homologous series of p-alkoxyaniline derivatives and is intended to illustrate general trends. Specific transition temperatures for this compound may vary.

Columnar mesophases are typically formed by disc-shaped (discotic) molecules rather than rod-shaped (calamitic) molecules like this compound. In these phases, the disc-like molecules stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice, which can be hexagonal or rectangular. While this compound itself does not form columnar phases, it is a concept within the broader field of liquid crystals.

Molecular Design Principles for Inducing and Modulating Liquid Crystalline Properties

The ability of a molecule like this compound to form liquid crystalline phases, and the specific types of phases it exhibits, are governed by fundamental molecular design principles. These principles relate the molecular structure to the intermolecular forces that drive the formation of anisotropic fluid phases.

Anisotropic Dispersion Forces and Molecular Packing Interactions

Anisotropic dispersion forces are a primary driver for the formation of liquid crystalline phases in nonpolar or weakly polar molecules. doitpoms.ac.uk These forces arise from temporary fluctuations in electron density, leading to induced dipoles. For calamitic molecules, the polarizability is anisotropic, being greater along the long molecular axis than perpendicular to it. This anisotropy in polarizability leads to stronger dispersion interactions when the molecules are aligned parallel to each other, favoring the orientational order characteristic of the nematic phase. doitpoms.ac.ukaps.org

Key factors influencing anisotropic dispersion forces and packing include:

Molecular Shape Anisotropy: A higher length-to-breadth ratio generally enhances the stability of the nematic phase.

Rigidity of the Molecular Core: A rigid core helps maintain the anisotropic shape necessary for liquid crystallinity.

Flexibility of Terminal Chains: Flexible chains can influence the packing and contribute to the formation of different mesophases.

Role of Dipole Moments and Molecular Polarizability

While dispersion forces are fundamental, permanent dipole moments and molecular polarizability also play a significant role in the mesomorphic behavior of many liquid crystals. researchgate.netnih.gov The presence of polar groups, such as the amino group in this compound, can introduce dipole-dipole interactions that influence molecular ordering.

The magnitude and direction of the molecular dipole moment are critical. researchgate.net For many calamitic liquid crystals, a longitudinal dipole moment (along the long molecular axis) can enhance the stability of the nematic phase. However, strong dipole moments can also lead to antiparallel correlations between neighboring molecules, which can favor the formation of smectic phases. researchgate.net Lateral dipole moments (perpendicular to the long axis) can hinder the formation of the nematic phase but can be instrumental in the formation of tilted smectic phases, such as the smectic C phase. researchgate.net

The interplay of these factors is summarized in the table below:

| Molecular Property | Influence on Liquid Crystalline Behavior |

| Anisotropic Dispersion Forces | Primary driving force for orientational ordering in nonpolar mesogens. |

| Efficient Molecular Packing | Maximizes attractive intermolecular forces, stabilizing the liquid crystalline phase. |

| Longitudinal Dipole Moment | Can enhance nematic stability, but strong dipoles may promote smectic ordering. |

| Lateral Dipole Moment | Can destabilize the nematic phase but promote tilted smectic phases. |

| Molecular Polarizability | Higher polarizability generally leads to increased phase stability and higher clearing temperatures. |

Phase Transitions and Polymorphism in this compound Mesogens

Mesogenic compounds, including those based on the p-alkoxyaniline structure, can exhibit a rich variety of phase transitions and polymorphism. nih.govmdpi.com Polymorphism in liquid crystals refers to the ability of a substance to exist in more than one liquid crystalline phase. nih.goviupac.org The sequence of phases observed upon heating or cooling is determined by the thermodynamics of the system, with each phase transition corresponding to a change in the degree of molecular order. ucsd.eduresearchgate.net

For a typical calamitic mesogen, the phase sequence on cooling from the isotropic liquid might be:

Isotropic Liquid → Nematic → Smectic A → Smectic C → Crystal

This represents a stepwise increase in order, from the orientationally ordered but positionally disordered nematic phase to the layered smectic phases. researchgate.net The specific phases and transition temperatures are highly sensitive to the molecular structure. For instance, in homologous series of p-alkoxyanilines, increasing the length of the alkoxy chain can promote the formation of smectic phases over the nematic phase. mdpi.com

An example of phase transitions in a related compound, p-n-hexyloxybenzylidine-p′-n-butylaniline (6O.4), is shown in the table below, based on DSC measurements. researchgate.net This compound exhibits a crystalline to smectic H transition upon heating.

| Compound | Transition | Temperature (°C) |

| p-n-hexyloxybenzylidine-p′-n-butylaniline (6O.4) | K → SH | 33.7 |

K = Crystal, SH = Smectic H

Polymorphism can also be more complex, with some compounds exhibiting multiple smectic phases (e.g., Smectic A, Smectic B, Smectic C) or even re-entrant phases, where a less ordered phase (e.g., nematic) reappears at a lower temperature after a more ordered phase (e.g., smectic). researchgate.net The specific polymorphic behavior is a result of the subtle balance of intermolecular forces, which can be tuned by small changes in the molecular architecture. nih.gov The study of these phase transitions, often using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM), provides valuable insights into the structure-property relationships in liquid crystalline materials. researchgate.netresearchgate.net

Applications in Advanced Materials and Nanotechnology

Integration of p-Undecyloxyaniline in Polymer Science and Engineering

The presence of a reactive amine group and a long hydrocarbon chain allows this compound to be incorporated into various polymer systems, either as a primary building block (monomer) or as a component in composite materials.

Polymerization Strategies Involving this compound as Monomer or Co-Monomer

As a derivative of aniline (B41778), this compound can be polymerized through methods typically used for anilines, primarily oxidative polymerization. iarjset.com This process involves the chemical or electrochemical oxidation of the monomer, leading to the formation of a polyaniline-like chain. iarjset.com The long undecyloxy group influences the polymerization process and the properties of the resulting polymer by enhancing solubility in organic solvents, which is a common challenge with the parent polyaniline. pku.edu.cn

Enzyme-initiated radical polymerizations, using enzymes like horseradish peroxidase or laccase, represent another viable strategy. mdpi.com This method is advantageous for its mild reaction conditions and potential for greater control over the polymer structure (regioselectivity). mdpi.comnih.gov For aniline-type monomers, these enzymatic methods can be tailored to yield conductive polymers. mdpi.com The choice of polymerization strategy is critical as it dictates the molecular weight, dispersity, and ultimately, the electronic and physical properties of the final polymer. researchgate.netwikipedia.org

Table 1: Comparison of Potential Polymerization Strategies for this compound

| Strategy | Catalyst/Initiator | Key Advantages | Potential Outcome |

|---|---|---|---|

| Chemical Oxidative Polymerization | Oxidizing agents (e.g., ammonium (B1175870) persulfate) | Mass production, cost-effective. iarjset.com | Polyaniline derivative with good solubility. |

| Electrochemical Polymerization | Applied electrical potential | Direct film formation on electrodes, thickness control. mdpi.com | Conductive polymer film for electronic devices. |

| Enzymatic Polymerization | Enzymes (e.g., laccase, peroxidase) mdpi.com | Environmentally friendly, high selectivity. nih.gov | Well-defined polymer structures. mdpi.com |

Development of this compound-Based Polymer Composites and Hybrids

Polymers derived from this compound can be integrated into composites and hybrid materials to create advanced functional systems. sci-hub.se Hybrid polymer composites combine a polymer matrix with one or more reinforcement materials to achieve properties superior to the individual components. sci-hub.seencyclopedia.pub A polymer based on this compound could serve as the polymer matrix, with its long alkyl chains providing good adhesion to non-polar fillers.

Alternatively, the this compound polymer itself can act as a functional additive. For instance, its potential conductivity makes it suitable for inclusion in insulating polymer matrices (like polypropylene (B1209903) or epoxies) to create materials for electromagnetic shielding or antistatic applications. iarjset.comkompozit.org.tr The development of hybrid nanobiocomposites, which may include nanoparticles or natural fibers, is another area where these polymers could be applied, potentially enhancing mechanical strength and introducing new functionalities. encyclopedia.pubmdpi.com

Contributions to Organic Electronics and Optoelectronic Devices

The electroactive nature of the aniline core positions this compound as a key component in the field of organic electronics, which seeks to create lightweight, flexible, and low-cost electronic devices. rsc.orgucm.espageplace.de

Design of Conducting Polymers and Charge Transport Systems

Polyaniline, the parent polymer, is a well-known conducting polymer whose conductivity arises from the movement of charge carriers (polarons and bipolarons) along the conjugated backbone after a doping process (oxidation or reduction). pku.edu.cnmdpi.com By substituting the aniline monomer with a p-undecyloxy group, the resulting polymer's electronic properties can be fine-tuned. The electron-donating nature of the alkoxy group can influence the polymer's oxidation potential and band gap.

The long, flexible undecyloxy chain can improve the processability of the polymer, allowing it to be dissolved and cast into thin films for electronic devices. pku.edu.cn This is a significant advantage over unsubstituted polyaniline, which is often intractable. pku.edu.cn Furthermore, the alkyl chains can induce self-assembly and ordering in the solid state, which can facilitate more efficient charge transport between polymer chains, a crucial factor for the performance of organic field-effect transistors (OFETs) and other devices. nih.govrsc.org Research into triphenylamine-based materials has specifically involved the synthesis of this compound as a precursor, highlighting its role in building larger molecular structures for optoelectronic applications. qau.edu.pk

Utilization as Fluorescent Components in Advanced Sensors

While this compound itself is not strongly fluorescent, it can be incorporated as a building block into larger, more complex fluorescent molecules. qau.edu.pk Its amine group allows for straightforward chemical reactions to connect it to a fluorescent core. The undecyloxy tail can then be used to tune the molecule's solubility and its interaction with its environment.

In the context of advanced sensors, this is particularly useful. For example, fluorescent nanobiosensors often rely on specific interactions between a sensor molecule and an analyte (like glucose). mdpi.com By functionalizing a fluorescent system with this compound-derived moieties, one could enhance the sensor's integration into lipid membranes or other hydrophobic environments. The long alkyl chain can also influence the fluorescence properties through steric effects or by creating a specific microenvironment around the fluorescent part of the molecule. Materials like quantum dots or upconversion nanoparticles, often used in fluorescent sensors, can be surface-functionalized with molecules containing the undecyloxyaniline group to improve their biocompatibility and targeting capabilities. mdpi.com

Biological and Bionanotechnology Applications (General Material Science Context)

Bionanotechnology merges nanotechnology with biology to create new devices and materials for biomedical applications. researchpublish.comijarbs.com In this context, this compound-based materials offer intriguing possibilities primarily due to their unique combination of an electroactive core and a long, lipid-like tail. ijmrhs.comresearchgate.net

Polymers made from this compound could be used to create biocompatible conductive surfaces for tissue engineering, where electrical stimulation can influence cell growth. researchgate.net The long alkyl chain could enhance the material's interaction with cells. In the field of biosensors, the polymer could act as a transducer, converting a biological binding event into a detectable electrical signal. ijmrhs.com Furthermore, these polymers could be formulated into nanoparticles for applications in nanomedicine. researchpublish.comagrifoodscience.com The hydrophobic undecyloxy chains could form the core of a nanoparticle or micelle, while the polymer backbone provides a functional surface for attaching drugs or targeting molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Polyaniline |

| Polypropylene |

| Triphenylamine |

| Ammonium persulfate |

Strategies for Bioconjugation and Bio-Inspired Supramolecular Assemblies

The aniline functional group is a versatile handle for the chemical linkage of molecules, a process known as bioconjugation. Aniline and its derivatives are employed in several strategic approaches to attach synthetic molecules to biological entities like proteins. One prominent method involves the use of anilines as nucleophilic catalysts to accelerate the rate of oxime and hydrazone formation under physiological conditions. rsc.orgnih.govdiva-portal.org For instance, p-substituted anilines with electron-donating groups have been shown to be superior catalysts for oxime-based conjugations at neutral pH. nih.gov The undecyloxy group in this compound acts as an electron-donating group, which could enhance its catalytic activity in such ligation reactions. Another strategy is the oxidative coupling of anilines, where the aniline moiety reacts with groups like o-aminophenols in the presence of an oxidant (e.g., sodium periodate) to form stable covalent bonds with biomolecules. acs.org

In the realm of supramolecular chemistry, which involves assemblies of molecules held together by non-covalent bonds, aniline derivatives are of significant interest. sci-hub.seresearchgate.net The amino group of aniline is an excellent hydrogen bond donor and acceptor, enabling it to guide the self-assembly of complex structures. sci-hub.se The presence of the long undecyloxy chain in this compound introduces strong van der Waals and hydrophobic interactions, which, in concert with hydrogen bonding, can direct the formation of intricate, bio-inspired supramolecular architectures. For example, aniline derivatives have been used as guest molecules encapsulated within host coordination polymers to create functional host-guest supramolecular systems. tandfonline.comresearchgate.net Furthermore, the interplay of hydrogen bonding and π-π stacking in oligoaniline derivatives has been harnessed to create complex structures like chiral twisted nanoribbons from achiral precursors. nih.gov The amphiphilic nature of this compound makes it a candidate for forming such ordered assemblies in selected media.

Scaffolds for Advanced Bio-Related Material Development

In tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation to regenerate damaged tissue. researchgate.netnih.gov Ideal scaffolds are biocompatible, biodegradable, and possess interconnected porosity to allow for nutrient transport and vascularization. nih.govfrontiersin.org Materials commonly used for scaffolds include natural polymers like collagen and synthetic polymers. frontiersin.orgulprospector.com

While this compound is not typically used as a primary bulk material for scaffold fabrication, aniline derivatives are relevant for the surface modification of biomaterials. The surface properties of a scaffold are critical for mediating biological responses. Self-assembled monolayers (SAMs) offer a powerful method to precisely control the chemistry of a material's surface. nih.govossila.com By forming a SAM of functionalized molecules on a scaffold material, one can tailor its properties to enhance cell adhesion or, conversely, to resist non-specific protein adsorption. nih.govrug.nl Aniline-terminated molecules can be used in these SAMs to present specific chemical cues. bepress.com The long undecyloxy chain of this compound could be leveraged in such a context to create hydrophobic surfaces or to influence the packing density of the monolayer on a biomaterial scaffold, thereby modulating cellular interactions at the interface.

Liquid Crystal Display Technology and Related Optical Applications

This compound and other long-chain p-alkoxyanilines are significant precursors in the synthesis of thermotropic liquid crystals, particularly for Schiff base (azomethine) type liquid crystals. nih.govmdpi.com These materials are fundamental to various optical applications, including liquid crystal displays (LCDs). mdpi.com The defining characteristic of a liquid crystal is its ability to flow like a liquid while maintaining the long-range orientational order of a crystal. mdpi.com

Research on Schiff bases derived from p-alkoxyanilines demonstrates a clear relationship between the length of the alkoxy chain and the type and stability of the mesophase. For example, in one series of (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline compounds, derivatives with shorter chains (hexyloxy, octyloxy) showed nematic phases, while longer chains can lead to smectic phases or suppress mesomorphism entirely. mdpi.com Similarly, poly(azomethine)s, which are polymers containing the azomethine linkage in their main chain, can be synthesized from diamines and dialdehydes and often exhibit liquid crystalline properties that are beneficial for creating ordered, semiconducting thin films. scirp.orgmdpi.com The incorporation of structures derived from this compound into these polymers can impart desirable thermal and optical properties.

Table 1: Mesomorphic Properties of Representative Liquid Crystals Derived from Long-Chain Aniline Analogues This table presents data for compounds structurally similar to those derived from this compound to illustrate the impact of the long alkyl chain on liquid crystal behavior.

| Compound Structure (General) | Chain Length (n) | Phase Transitions (°C) | Mesophase Type | Reference |

| (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline | 6 | Cr 109 N 97 I | Monotropic Nematic | mdpi.com |

| (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline | 8 | Cr 104 N 102 I | Monotropic Nematic | mdpi.com |

| (E)-4-(alkoxy)-N-(4-(benzyloxy)benzylidene)aniline | 8 | Cr 128 SmA 189 N 235 I | Enantiotropic Smectic A, Nematic | mdpi.com |

| Py14BA:nFA (H-bonded complex from p-tetradecyl aniline) | 10 | Cr 69.8 SmF 76.5 SmB(cryst) 94.7 I | Smectic F, Smectic B | tandfonline.com |

Note: Cr = Crystal, N = Nematic, SmA = Smectic A, SmF = Smectic F, SmB = Smectic B, I = Isotropic Liquid. Monotropic phases are observed only upon cooling, while enantiotropic phases are observed on both heating and cooling.

Emerging Applications in Self-Assembled Nanostructured Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govdovepress.com This principle is a cornerstone of nanotechnology for creating functional materials from the bottom up. nih.gov

The amphiphilic nature of this compound, with its polar amine head group and nonpolar undecyl tail, makes it an ideal candidate for self-assembly at interfaces. One of the most well-studied examples of such self-assembly is the formation of Langmuir films at the air-water interface. nih.govbiolinscientific.com When this compound is spread on a water surface, the hydrophilic -NH2 groups are attracted to the water, while the hydrophobic undecyloxy tails orient themselves away from the water, into the air. sfu.ca As the surface area is reduced, these molecules are compressed into a highly organized, stable monolayer known as a Langmuir film. sfu.caarxiv.org These films can then be transferred onto solid substrates to create ultrathin, ordered coatings called Langmuir-Blodgett films, which have applications in sensors and molecular electronics. arxiv.org

Beyond two-dimensional films, the principles of self-assembly suggest that this compound could form other nanostructures in bulk solution, such as micelles or vesicles, particularly if the amine group is protonated to enhance its hydrophilicity. dovepress.com Furthermore, aniline oligomers themselves have been shown to self-assemble into a variety of supramolecular structures, including nanoparticles, nanofibers, and nanosheets, indicating that derivatives like this compound could be used as building blocks for a diverse range of nanostructured materials. researchgate.net

Future Research Directions and Interdisciplinary Challenges

Rational Design and Synthesis of Novel p-Undecyloxyaniline Architectures

The future of this compound-based materials lies in the ability to rationally design and synthesize novel molecular architectures with tailored properties. This involves moving beyond simple derivatives to more complex structures that can exhibit enhanced or entirely new functionalities.

Key research directions include:

Modification of the Aniline (B41778) Headgroup: Introducing different functional groups to the aniline moiety can significantly alter the electronic properties, reactivity, and intermolecular interactions. For instance, creating derivatives with enhanced charge-transport capabilities could be beneficial for organic electronics. rsc.org

Varying the Alkoxy Chain: While the undecyloxy chain is defining, exploring variations in chain length, branching, and the introduction of different functional groups within the chain can fine-tune the mesomorphic behavior and solubility of the resulting materials. researcher.lifemdpi.com This can lead to the discovery of new liquid crystalline phases with unique optical and electronic properties. mdpi.com

Synthesis of Oligomers and Polymers: Moving from monomeric this compound to well-defined oligomers and polymers opens up possibilities for creating more robust and processable materials. niscpr.res.introindia.in The synthesis of copolymers, for instance by reacting p-alkoxyanilines with other monomers, can lead to materials with improved processability and a combination of desirable properties. troindia.in

Supramolecular Assembly: The design of molecules that can self-assemble into complex, ordered structures through non-covalent interactions like hydrogen bonding is a promising avenue. frontiersin.org This approach allows for the creation of highly organized materials with emergent properties.

A significant challenge in this area is the development of synthetic routes that are not only efficient and high-yielding but also scalable and environmentally friendly. herlandlab.com

Advanced Computational Design and Materials Informatics for Property Prediction

The complexity of this compound-based systems necessitates the use of advanced computational tools for predicting their properties and guiding experimental efforts. Materials informatics, which leverages data-driven approaches and machine learning, is poised to play a pivotal role in accelerating the discovery of new materials. cmu.edubohrium.com

Future research in this domain will likely focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemistry methods can be employed to predict the electronic structure, molecular geometry, and spectroscopic properties of novel this compound derivatives. mdpi.commdpi.comphyschemres.org These calculations can provide insights into how structural modifications will affect the material's behavior. acs.org

Molecular Dynamics Simulations: These simulations can model the dynamic behavior and self-assembly of this compound molecules, helping to predict the formation of different liquid crystalline phases and their transition temperatures. mdpi.com

Machine Learning Models: By training machine learning algorithms on existing experimental and computational data, it may become possible to predict the properties of new, unsynthesized this compound derivatives with a high degree of accuracy. rsc.org This could dramatically speed up the materials discovery process.

Table 1: Computational Parameters for Property Prediction of p-Alkoxyaniline Derivatives

| Computational Method | Predicted Properties | Relevance to this compound |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, dipole moment, polarizability | Understanding structure-property relationships. mdpi.commdpi.com |

| Molecular Dynamics (MD) | Phase behavior, transition temperatures, self-assembly | Predicting liquid crystalline phases and their stability. |

| Machine Learning (ML) | Mesogenic properties, optical bandgap, thermal stability | Accelerating the discovery of new functional materials. rsc.orgmdpi.com |

A key challenge is the development of accurate and transferable force fields for molecular simulations and the creation of large, high-quality datasets to train machine learning models.

Development of Innovative Processing Techniques for Tailored this compound Materials

The translation of novel this compound-based materials from the laboratory to practical applications will depend critically on the development of innovative processing techniques. These techniques must allow for the precise control of material structure and alignment over multiple length scales.

Promising areas for future research include:

Advanced Solution Processing: Techniques like spin-coating, dip-coating, and inkjet printing can be optimized for depositing thin films of this compound-based materials with controlled thickness and morphology.

Field-Induced Alignment: The application of external electric or magnetic fields during processing can be used to align the molecules, leading to anisotropic materials with enhanced directional properties. aip.org

4D Printing: This emerging technology allows for the fabrication of three-dimensional structures that can change their shape or function over time in response to external stimuli. dakenchem.comunizar-csic.es For liquid crystal elastomers derived from this compound analogues, 4D printing could enable the creation of complex, programmable actuators and sensors. aip.orgdakenchem.com

Emulsion-Based Techniques: The use of liquid crystal emulsions as "inks" for 3D printing presents a novel route to fabricating complex structures with preserved liquid crystalline order and functionality. unizar-csic.es

The development of processing methods that are compatible with large-scale manufacturing and minimize environmental impact will be crucial for the commercialization of these materials. ushio.co.jp

Exploration of Multifunctional this compound Systems for Synergistic Effects

A significant frontier in materials science is the development of multifunctional materials that can perform multiple tasks simultaneously. This compound, with its versatile chemical structure, is an excellent platform for creating such systems. The goal is to achieve synergistic effects, where the combined functionality is greater than the sum of the individual components. ccohs.ca

Future research will likely explore:

Hybrid Materials: Incorporating nanoparticles, such as plasmonic metal nanoparticles or semiconductor quantum dots, into a this compound matrix can lead to materials with novel optical, electronic, and magnetic properties. mdpi.com The interaction between the liquid crystalline host and the nanoparticles can result in synergistic enhancements of these properties.

Stimuli-Responsive Materials: By incorporating photo-responsive or chemo-responsive moieties into the this compound architecture, materials can be designed to change their properties in response to light, chemical analytes, or other external stimuli. aip.org

Bio-integrated Devices: The inherent properties of organic materials make them suitable for interfacing with biological systems. rsc.org Future work could focus on developing this compound-based materials for applications in biosensing, drug delivery, and tissue engineering. kent.edu

A key challenge is to understand and control the complex interactions at the interface between the different components of these multifunctional systems to achieve the desired synergistic effects. nih.gov

Interdisciplinary Collaborations for Expanding Research Frontiers

The multifaceted nature of research on this compound and its derivatives necessitates a highly interdisciplinary approach. Meaningful progress will require close collaboration between chemists, physicists, materials scientists, and engineers. kent.edumdpi.comhull.ac.uk

Key areas for interdisciplinary collaboration include:

Chemistry and Materials Science: Synthetic chemists can design and create novel this compound architectures, while materials scientists can characterize their physical properties and explore their potential applications. ttconsultants.com

Physics and Engineering: Physicists can develop theoretical models to understand the fundamental principles governing the behavior of these materials, while engineers can design and fabricate devices that exploit their unique properties. tuhh.de

Biology and Medicine: Collaborations with biologists and medical researchers can open up new avenues for the use of this compound-based materials in biomedical applications. kent.edu

Institutions that foster such interdisciplinary research will be at the forefront of innovation in this field. kent.edukent.eduhull.ac.uk The establishment of collaborative research centers and platforms can facilitate the exchange of ideas and expertise, accelerating the pace of discovery and technological advancement. liu.se

Q & A

Q. What are the established synthetic routes for p-undecyloxyaniline, and how do reaction conditions influence yield?

this compound (C₁₇H₂₉NO) is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. In the former, 4-aminophenol reacts with 1-bromoundecane under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours) to yield the target compound. Catalyst selection (e.g., CuI for Ullmann reactions) and solvent polarity significantly impact reaction efficiency. For example, polar aprotic solvents like DMF enhance nucleophilicity, achieving yields >70% . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : The amine proton (-NH₂) appears as a singlet at δ 3.2–3.5 ppm, while the undecyloxy chain shows methylene signals at δ 1.2–1.5 ppm and a terminal -OCH₂- group at δ 3.8–4.0 ppm .

- FTIR : Strong absorption bands at ~3400 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C asymmetric stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]⁺ at m/z 264.2 .

Q. How can researchers determine the solubility profile of this compound for experimental applications?

Solubility is assessed using Hansen solubility parameters (HSPs). This compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in chloroform, DCM, and DMSO due to its hydrophobic undecyl chain. Co-solvent systems (e.g., ethanol-water mixtures) can enhance aqueous solubility for biological assays. Phase diagrams and turbidity measurements are recommended for optimizing solvent ratios .

Q. What methodologies ensure high purity (>98%) of this compound for sensitive studies?

Purity is validated via:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time ~8.2 minutes under isocratic conditions (70:30 acetonitrile/water) .

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: 77.5%, N: 5.3%) .

- Melting Point : Pure samples melt sharply at 86–88°C .

Q. What are the primary research applications of this compound in material science?

The compound serves as a precursor for:

- Liquid crystals : Its amphiphilic structure enables mesophase formation when functionalized with electron-withdrawing groups .

- Polymer additives : The amine group facilitates covalent bonding into epoxy resins, enhancing thermal stability .

Advanced Research Questions

Q. How can mechanistic studies optimize the synthesis of this compound derivatives?

Kinetic studies (e.g., time-resolved NMR) and DFT calculations identify rate-limiting steps. For example, Ullmann coupling of bromoundecane with 4-aminophenol exhibits a two-step mechanism: (1) oxidative addition of CuI to the C-Br bond and (2) reductive elimination to form the C-O bond. Solvent dielectric constants >30 (e.g., DMSO) accelerate Step 1, reducing overall reaction time by 40% .

Q. What experimental strategies assess the stability of this compound under varying pH and temperature?

Design accelerated degradation studies:

- Thermal stability : Heat samples at 40–80°C for 72 hours; monitor decomposition via HPLC peak area reduction .

- pH stability : Incubate in buffers (pH 2–12) for 24 hours; oxidative degradation (e.g., quinone formation) dominates under alkaline conditions .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Strategies include:

Q. What computational approaches predict the biological activity of this compound derivatives?

Q. Which toxicological assays are appropriate for preliminary safety profiling?

- Ames test : Assess mutagenicity using Salmonella typhimurium TA98 strain; negative results at ≤100 µg/plate indicate low genotoxic risk .

- Cytotoxicity screening : MTT assays on HEK293 cells; IC₅₀ values >50 µM suggest acceptable biocompatibility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products